- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexesChemistry Letters, 2008, 37(10), 1080-1081,
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure
Produktname:2-(trifluoromethyl)cyclopentan-1-one
2-(trifluoromethyl)cyclopentan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- InChI-Schlüssel: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- Lächelt: O=C1C(C(F)(F)F)CCC1
Berechnete Eigenschaften
- Genaue Masse: 152.04500
- Monoisotopenmasse: 152.04489933g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 150
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 17.1Ų
Experimentelle Eigenschaften
- PSA: 17.07000
- LogP: 1.91790
2-(trifluoromethyl)cyclopentan-1-one Sicherheitsinformationen
2-(trifluoromethyl)cyclopentan-1-one Zolldaten
- HS-CODE:2914700090
- Zolldaten:
China Zollkodex:
2914700090Übersicht:
2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%
2-(trifluoromethyl)cyclopentan-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
Enamine | EN300-1601078-2.5g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 2.5g |
$1517.0 | 2023-06-04 | |
Enamine | EN300-1601078-5.0g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 5g |
$2999.0 | 2023-06-04 | |
Enamine | EN300-1601078-0.1g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.1g |
$251.0 | 2023-06-04 | |
Enamine | EN300-1601078-5000mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 5000mg |
$2999.0 | 2023-09-23 | |
Enamine | EN300-1601078-50mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Aaron | AR00IJVJ-50mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 50mg |
$256.00 | 2023-12-14 | |
1PlusChem | 1P00IJN7-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 100mg |
$143.00 | 2024-04-19 | |
1PlusChem | 1P00IJN7-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 250mg |
$277.00 | 2024-04-19 |
2-(trifluoromethyl)cyclopentan-1-one Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
Referenz
- Zincate-type enolate for radical α-trifluoromethylationTetrahedron Letters, 2007, 48(50), 8922-8925,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Photochemistry of 2-(perfluoroalkyl)cycloalkanonesJournal of Fluorine Chemistry, 1986, 30(4), 471-5,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfaneJournal of Fluorine Chemistry, 2000, 106(2), 217-221,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
Referenz
- Radical trifluoromethylation of ketone Li enolatesTetrahedron, 2006, 62(30), 7199-7203,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
Referenz
- Facile Radical Trifluoromethylation of Lithium EnolatesOrganic Letters, 2005, 7(22), 4883-4885,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
Referenz
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referenz
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzincHeterocycles, 2015, 90(2), 907-917,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referenz
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with DialkylzincOrganic Letters, 2006, 8(21), 4671-4673,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
Referenz
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexesAngewandte Chemie, 2021, 60(10), 5467-5474,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
Referenz
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl SulfinatesOrganic Letters, 2021, 23(13), 5107-5112,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
Referenz
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical terminationJournal of Fluorine Chemistry, 2006, 127(4-5), 539-544,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
Referenz
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl KetonesAngewandte Chemie, 2017, 56(5), 1338-1341,
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- 1-Pyrrolidino-1-cyclopentene
- Sodium Triflinate
- Cyclopentanone
- 1-Cyclopenten-1-ol, acetate
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- Trifluoroiodomethane
- Bpycu(CF3)3
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
- 1-(Trimethylsiloxy)cyclopentene
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one Verwandte Literatur
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Reinheit:99%
Menge:1g
Preis ($):337.0